molecular formula C4H3BrN4O4 B2644039 5-bromo-1-methyl-3,4-dinitro-1H-pyrazole CAS No. 1360922-19-5

5-bromo-1-methyl-3,4-dinitro-1H-pyrazole

Cat. No. B2644039
CAS RN: 1360922-19-5
M. Wt: 250.996
InChI Key: FPVVGPJNBPYWSI-UHFFFAOYSA-N
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Description

5-bromo-1-methyl-3,4-dinitro-1H-pyrazole, commonly known as BMDP, is a chemical compound with the molecular formula C5H3BrN4O4. It is a yellow crystalline solid that is used in various scientific research applications. BMDP is a pyrazole derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of BMDP is not well understood. However, it is believed to act as a nitric oxide donor, which can lead to an increase in the production of cyclic guanosine monophosphate (cGMP). This increase in cGMP levels can lead to vasodilation and anti-inflammatory effects.
Biochemical and Physiological Effects:
BMDP has been shown to have anti-inflammatory and vasodilatory effects. It has also been shown to have potential neuroprotective effects. BMDP has been studied for its potential use in the treatment of various diseases, including cardiovascular diseases, neurodegenerative diseases, and cancer.

Advantages and Limitations for Lab Experiments

One advantage of using BMDP in lab experiments is its high energy content, which makes it useful in the development of new high-energy materials and propellants. However, BMDP is also a potentially hazardous material and should be handled with care. Its use in lab experiments requires appropriate safety precautions to be taken.

Future Directions

There are several future directions for research on BMDP. One area of research is the development of new drugs based on BMDP's anti-inflammatory and neuroprotective effects. Another area of research is the development of new high-energy materials and propellants. Additionally, further research is needed to fully understand the mechanism of action of BMDP and its potential uses in the treatment of various diseases.

Synthesis Methods

There are several methods for synthesizing BMDP, but the most commonly used method is the reaction between 5-bromo-1-methylpyrazole-3-carboxylic acid and nitric acid. This method involves the use of concentrated nitric acid and sulfuric acid, which are mixed with the 5-bromo-1-methylpyrazole-3-carboxylic acid. The resulting mixture is then heated, and BMDP is obtained as a yellow crystalline solid.

Scientific Research Applications

BMDP has been used in various scientific research applications, including as a high-energy material, a propellant, and a pharmaceutical intermediate. BMDP is also used as a reagent in the synthesis of other chemical compounds. It has been studied for its potential use in the development of new drugs and as a potential explosive.

properties

IUPAC Name

5-bromo-1-methyl-3,4-dinitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN4O4/c1-7-3(5)2(8(10)11)4(6-7)9(12)13/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVVGPJNBPYWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)[N+](=O)[O-])[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-1-methyl-3,4-dinitro-1H-pyrazole

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